Saflufenacil

Catalog No.
S542293
CAS No.
372137-35-4
M.F
C17H17ClF4N4O5S
M. Wt
500.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saflufenacil

CAS Number

372137-35-4

Product Name

Saflufenacil

IUPAC Name

2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide

Molecular Formula

C17H17ClF4N4O5S

Molecular Weight

500.9 g/mol

InChI

InChI=1S/C17H17ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-8H,1-4H3,(H,23,28)

InChI Key

GNHDVXLWBQYPJE-UHFFFAOYSA-N

SMILES

CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

N'-(2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)benzoyl)-N-isopropyl-N-methylsulfamide, saflufenacil

Canonical SMILES

CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F

Description

The exact mass of the compound Saflufenacil is 500.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Saflufenacil is a selective herbicide belonging to the uracil chemical family, primarily used for the control of broadleaf weeds in various crops, including soybeans and corn. Its molecular formula is C17H17ClF₄N₄O₅S, with a molecular mass of 500.92 g/mol. The compound appears as a white, odorless powder with a melting point of approximately 189.9 °C and shows thermal stability up to 220 °C under nitrogen atmosphere before decomposing at around 230 °C . Its mechanism of action involves the inhibition of protoporphyrinogen IX oxidase, leading to the disruption of chlorophyll synthesis and subsequent plant death through oxidative damage .

Saflufenacil acts by inhibiting the plant enzyme protoporphyrinogen oxidase (PPO) []. This enzyme is crucial in chlorophyll biosynthesis. By inhibiting PPO, saflufenacil disrupts chlorophyll production, leading to plant death [].

Physical and Chemical Properties

  • Melting point: 189.9 °C []
  • Solubility in water: 2100 mg/L []

Saflufenacil undergoes several chemical transformations during its metabolism. Key reactions include:

  • Demethylation: The removal of methyl groups from the uracil ring system.
  • Degradation: Breakdown of the N-methyl-N-isopropyl group into an amine.
  • Cleavage: Splitting of the uracil ring, resulting in the formation of various metabolites .

These reactions contribute to its efficacy as a herbicide and influence its environmental persistence and toxicity profiles.

As a herbicide, saflufenacil exhibits potent biological activity against a range of broadleaf weeds. It acts by accumulating protoporphyrin IX, which is a photosensitizer that activates oxygen, leading to lipid peroxidation and cell membrane damage . This mechanism results in visible symptoms such as chlorosis and necrosis in susceptible plants while showing selectivity in crops like corn and soybeans, where it causes minimal damage .

The synthesis of saflufenacil involves several key steps:

  • Reaction between Substituted Aniline and Oxazinone: The initial step includes heating 2-chloro-4-fluoro-5-aminobenzoic acid with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid.
  • Formation of Ring Systems: This reaction yields the desired ring structures with over 90% yield.
  • Subsequent Transformations: Standard chemical transformations are performed to finalize the product .

This multi-step synthesis showcases the complexity involved in producing this herbicide.

Saflufenacil is widely utilized in agriculture for its effectiveness against broadleaf weeds. It is registered for use in various crops, including:

  • Soybeans
  • Corn
  • Fruit trees
  • Nut trees
  • Vineyards

The application methods include pre-plant and pre-emergence treatments, as well as desiccation prior to harvest . Annual usage estimates indicate significant application rates, particularly in corn and soybean cultivation .

Research indicates that saflufenacil has low acute toxicity through oral, dermal, and inhalation routes . In metabolism studies involving rats, it was found that the compound is well absorbed and rapidly excreted, with significant differences noted between male and female rats regarding excretion pathways . The primary metabolites identified include M800H01, M800H03, and M800H07, which are crucial for understanding its safety profile and environmental impact .

Several compounds exhibit structural or functional similarities to saflufenacil. Here are some notable examples:

Compound NameChemical ClassMechanism of ActionUnique Features
ButafenacilUracil derivativeInhibits protoporphyrinogen IX oxidaseEarly development by Ciba-Geigy
ImazethapyrImidazolinoneInhibits acetolactate synthaseBroad-spectrum control
FlumioxazinBenzamideInhibits protoporphyrinogen IX oxidaseEffective against resistant weed species

Saflufenacil's unique structural features and specific mode of action distinguish it from these compounds. Its selective efficacy against certain weed species while minimizing crop damage sets it apart in agricultural applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Exact Mass

500.05

Density

1.542±0.06 g/cm3(Predicted)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

189U20M808

GHS Hazard Statements

Aggregated GHS information provided by 275 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 275 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 192 of 275 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

372137-35-4

Wikipedia

Saflufenacil

Use Classification

Agrochemicals -> Herbicides

Dates

Modify: 2023-08-15
1. Wu C, Liu X, Wu X, Dong F, Xu J, Zheng Y, Zheng Y. Simultaneous determination of saflufenacil and three metabolites in five agriculture products using liquid chromatography-Tandem mass spectrometry. J Food Biochem. 2019 Apr;43(4):e12778. doi: 10.1111/jfbc.12778. Epub 2019 Jan 31. PMID: 31353597.

2. Camargo ER, Senseman SA, Haney RL, Guice JB, McCauley GN. Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics. Pest Manag Sci. 2013 Dec;69(12):1291-7. doi: 10.1002/ps.3494. Epub 2013 Mar 21. PMID: 23908059.

3. Papiernik SK, Koskinen WC, Barber BL. Low sorption and fast dissipation of the herbicide saflufenacil in surface soils and subsoils of an eroded prairie landscape. J Agric Food Chem. 2012 Nov 7;60(44):10936-41. doi: 10.1021/jf303271p. Epub 2012 Oct 26. PMID: 23030723.

4. Camargo ER, Senseman SA, McCauley GN, Bowe S, Harden J, Guice JB. Interaction between saflufenacil and imazethapyr in red rice (Oryza ssp.) and hemp sesbania (Sesbania exaltata) as affected by light intensity. Pest Manag Sci. 2012 Jul;68(7):1010-8. doi: 10.1002/ps.3260. Epub 2012 Feb 9. PMID: 22323402.

5. Ashigh J, Hall JC. Bases for interactions between saflufenacil and glyphosate in plants. J Agric Food Chem. 2010 Jun 23;58(12):7335-43. doi: 10.1021/jf100595a. PMID: 20481603.

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